molecular formula C9H17NO4 B558362 Boc-L-beta-homoalanine CAS No. 158851-30-0

Boc-L-beta-homoalanine

Cat. No.: B558362
CAS No.: 158851-30-0
M. Wt: 203,24 g/mole
InChI Key: PYNDHEONPQYIAN-LURJTMIESA-N
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Description

Boc-L-beta-homoalanine, also known as (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid, is a derivative of beta-homoalanine. It is widely used in the synthesis of peptides and peptide mimics. This compound has garnered attention for its potential medicinal applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s, Alzheimer’s, and multiple sclerosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-L-beta-homoalanine can be synthesized through various methods. One common approach involves the protection of the amino group of beta-homoalanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions: Boc-L-beta-homoalanine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids or peptide fragments in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products:

    Deprotected Amino Acid: Free beta-homoalanine after removal of the Boc group.

    Peptide Fragments: When used in peptide synthesis, it forms part of larger peptide chains.

Scientific Research Applications

Boc-L-beta-homoalanine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and peptide mimics, which are essential for studying protein structure and function.

    Biology: Researchers use it to create peptide-based probes and inhibitors to study biological processes.

    Medicine: Its derivatives are investigated for potential therapeutic applications in treating neurodegenerative diseases.

    Industry: It is used in the production of peptide-based drugs and diagnostic agents

Comparison with Similar Compounds

    Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    Boc-L-phenylalanine: Similar in function but with a different side chain, used in the synthesis of peptides with aromatic residues.

    Boc-L-lysine: Used for introducing lysine residues into peptides, often for studying protein-protein interactions

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420711
Record name Boc-L-beta-homoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158851-30-0
Record name Boc-L-beta-homoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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